molecular formula C10H14N6OS B15120527 3-(2-methoxyethyl)-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole

3-(2-methoxyethyl)-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole

Cat. No.: B15120527
M. Wt: 266.33 g/mol
InChI Key: RHVQRZJXLLLPSR-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring, a triazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole typically involves multi-step reactions. One common approach is to start with the formation of the thiadiazole ring, followed by the introduction of the triazole and azetidine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-methoxyethyl)-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a promising lead compound for new drug development.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential and optimize its efficacy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-methoxyethyl)-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole include other heterocyclic molecules with thiadiazole, triazole, or azetidine rings. Examples include:

  • 3-(2-methoxyethyl)-5-(1,2,3-triazol-4-yl)-1,2,4-thiadiazole
  • 3-(2-methoxyethyl)-5-(azetidin-1-yl)-1,2,4-thiadiazole

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings. This structural feature imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H14N6OS

Molecular Weight

266.33 g/mol

IUPAC Name

3-(2-methoxyethyl)-5-[3-(triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C10H14N6OS/c1-17-5-2-9-13-10(18-14-9)15-6-8(7-15)16-11-3-4-12-16/h3-4,8H,2,5-7H2,1H3

InChI Key

RHVQRZJXLLLPSR-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NSC(=N1)N2CC(C2)N3N=CC=N3

Origin of Product

United States

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